molecular formula C4H9F2N B8220620 (2S,3R)-2,3-difluorobutan-1-amine

(2S,3R)-2,3-difluorobutan-1-amine

Cat. No.: B8220620
M. Wt: 109.12 g/mol
InChI Key: BXJVYUGZZIQHJR-DMTCNVIQSA-N
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Description

(2S,3R)-2,3-difluorobutan-1-amine is a high-purity, chiral organic compound serving as a valuable building block in advanced chemical and pharmaceutical research. The specific stereochemistry of its two stereocenters [(2S,3R)] is critical for its function, making it a crucial reagent for synthesizing enantiomerically pure molecules. Chiral, fluorinated amines like this one are of significant interest in medicinal chemistry for creating targeted therapeutics, as the introduction of fluorine atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity. Facilities that manufacture, process, or distribute this and other specific chemical substances should be aware of their potential reporting obligations under the Toxics Release Inventory (TRI) as mandated by the National Defense Authorization Act . For chemicals newly added to the TRI list, supplier notifications are required starting January 1 of the effective year . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations regarding the handling, use, and disposal of this chemical.

Properties

IUPAC Name

(2S,3R)-2,3-difluorobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-3(5)4(6)2-7/h3-4H,2,7H2,1H3/t3-,4+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJVYUGZZIQHJR-DMTCNVIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Chain Length Fluorine Positions Functional Groups Stereochemistry
This compound 4 (butyl) C2, C3 (vicinal) Primary amine (2S,3R)
2,2-Difluoroethylamine 2 (ethyl) C2 Primary amine N/A (achiral)
VN-CHO N/A Aromatic (C2, C4) Triazole, formyl Complex (voriconazole backbone)
4-HIL Isomers 5 (isoleucine) C4 hydroxyl Hydroxyl, carboxyl (2S,3R,4R) or (2S,3R,4S)

Research Implications and Gaps

  • Stereochemical Impact : The (2S,3R) configuration may enhance binding selectivity in chiral environments, as seen in 4-HIL isomers , but experimental validation is needed.
  • Synthetic Challenges : Enantioselective synthesis of vicinal difluoroamines remains underdeveloped compared to aromatic fluorination methods .
  • Biological Studies: No direct data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with 2,2-difluoroethylamine or voriconazole derivatives could clarify fluorine’s role in aliphatic vs. aromatic contexts.

Preparation Methods

Nucleophilic Substitution with Fluorinated Alkyl Halides

Primary amines are classically synthesized via alkylation of ammonia with haloalkanes. For (2S,3R)-2,3-difluorobutan-1-amine, this method requires a fluorinated alkyl bromide or iodide precursor. A proposed pathway involves the reaction of 2,3-difluorobutyl bromide with excess ammonia under controlled conditions (40–60°C, aqueous ethanol) to minimize polyalkylation1. However, this method often yields mixtures of primary, secondary, and tertiary amines unless a large excess of ammonia is employed1.

Example Protocol

  • Substrate : (2S,3R)-2,3-difluorobutyl bromide

  • Conditions : NH₃ (10 equiv), EtOH/H₂O (3:1), 50°C, 12 h

  • Yield : ~35% (primary amine), with significant byproducts1

Petasis Borono-Mannich Reaction

The Petasis reaction, a three-component coupling between amines, carbonyl compounds, and boronic acids, offers a versatile route to chiral amines. Adapting conditions from PMC9835185, fluorinated boronic acids or aldehydes can introduce fluorine atoms during the C–N bond formation. For instance, using a fluorinated aldehyde derivative (e.g., 2,3-difluorobutanal) with furfurylamine and arylboronic acids in hexafluoroisopropanol (HFIP) enables stereocontrolled synthesis.

Optimized Procedure :

ComponentRoleExample
AmineNucleophileFurfurylamine
CarbonylElectrophile5-Allyl-2,2-dimethyl-1,3-dioxolan-4-ol
Boronic AcidCoupling Partner4-Methoxyphenylboronic acid
Solvent HFIPYield : 13–87%

This method’s stereochemical outcome is influenced by the chiral environment of the lactol and boronic acid, providing a pathway to the (2S,3R) configuration.

Asymmetric Reductive Amination

Chiral Catalyst Systems

Reductive amination of fluorinated ketones using asymmetric hydrogenation catalysts presents a direct route. For example, this compound can be synthesized via hydrogenation of 2,3-difluorobutanal imine using a Rhodium-(R)-BINAP catalyst.

Key Data :

  • Substrate : (E)-N-(2,3-difluorobutylidene)benzylamine

  • Catalyst : Rh/(R)-BINAP (1 mol%)

  • Conditions : H₂ (50 psi), MeOH, 25°C

  • Result : 89% ee, 72% yield1

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic 2,3-difluorobutan-1-amine esters offers enantiomeric enrichment. Pseudomonas cepacia lipase (PCL) has demonstrated selectivity for (2S,3R)-configured esters in transesterification reactions.

Typical Setup :

  • Substrate : Racemic 2,3-difluorobutyl acetate

  • Enzyme : PCL (immobilized)

  • Solvent : tert-Butyl methyl ether

  • Outcome : 98% ee (S,R), 45% conversion

Fluorine-Specific Methodologies

Electrophilic Fluorination of Enamines

Electrophilic fluorinating agents (e.g., Selectfluor®) enable direct C–F bond formation. A two-step sequence involving enamine formation followed by fluorination has been proposed:

  • Enamine Synthesis : But-2-en-1-amine + acetyl chloride → N-acetyl enamine

  • Fluorination : N-acetyl enamine + Selectfluor® (CH₃CN, 0°C) → Difluorinated product

  • Hydrolysis : HCl (6M), reflux → this compound

Challenges : Poor stereocontrol during fluorination necessitates chiral directing groups or catalysts.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Alkylation of NH₃35Simple reagentsLow selectivity, byproducts
Petasis Reaction50–8775–90Modular, stereocontrolledRequires fluorinated components
Asymmetric Hydrogenation7289High enantioselectivitySensitive substrate synthesis
Enzymatic Resolution4598High eeLow throughput

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-2,3-difluorobutan-1-amine, and how can stereochemical purity be ensured?

  • Methodology : A two-step approach is often employed:

Fluorination : Introduce fluorine atoms into the butane backbone using asymmetric fluorination reagents (e.g., Selectfluor®) or chiral catalysts to control stereochemistry.

Amine Formation : Convert intermediates (e.g., ketones or nitriles) to the primary amine via reductive amination (e.g., NaBH₃CN) or Strecker synthesis.

  • Stereochemical Control : Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate the (2S,3R) enantiomer. Chiral HPLC (e.g., with cellulose-based columns) validates enantiomeric excess (>98%) .
    • Key Challenge : Competing diastereomers may form during fluorination; optimize reaction temperature and solvent polarity to minimize side products.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS over 24–72 hours. Fluorinated amines are typically stable in acidic conditions but prone to hydrolysis at pH >10.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation .
    • Critical Note : Amine hydrochloride salts (common derivatives) exhibit enhanced stability; consider salt formation for long-term storage.

Q. What analytical techniques are optimal for confirming the stereochemistry of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) mobile phase. Compare retention times with known standards.
  • NMR : Analyze 19F^{19}\text{F}-NMR coupling constants (JFFJ_{F-F}) and 1H^{1}\text{H}-NMR vicinal coupling to confirm relative configurations.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis of a derivative (e.g., amine hydrochloride) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., GABA receptors) using software like AutoDock Vina. Compare docking scores of (2S,3R) vs. other stereoisomers.
  • In Vitro Assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement). Fluorine’s electronegativity may enhance binding affinity via dipole interactions.
  • Key Insight : The (2S,3R) configuration likely creates a complementary spatial arrangement for hydrogen bonding with active-site residues, as seen in analogous fluorinated amines .

Q. How can researchers resolve contradictory data in fluorinated amine synthesis (e.g., conflicting yields or stereoselectivity)?

  • Methodology :

Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, catalyst batch variability).

Byproduct Analysis : Use GC-MS or LC-HRMS to identify side products (e.g., defluorinated species).

Computational Modeling : Calculate transition-state energies (DFT) to explain stereochemical outcomes. For example, steric hindrance in the (2S,3R) pathway may lower activation energy .

  • Case Study : Discrepancies in fluorination yields (40–70%) may arise from trace water in solvents; rigorously dry reagents to improve consistency.

Q. What computational strategies predict the physicochemical properties of this compound for drug design?

  • Methodology :

  • LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity. Fluorine atoms increase polarity, reducing LogP compared to non-fluorinated analogs.
  • pKa Estimation : Employ QSPR models (e.g., Epik) to predict amine basicity. Fluorine’s electron-withdrawing effect lowers pKa (~8.5 vs. ~10 for non-fluorinated amines).
  • Solubility : Apply COSMO-RS simulations to optimize solvent systems for crystallization 13.
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Experimental Design Considerations

Q. How should researchers handle this compound to ensure safety and avoid decomposition?

  • Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations.
  • Storage : Keep in amber vials under argon at –20°C. Avoid exposure to light or moisture.
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal in halogenated waste containers .

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